Cas no 872-93-5 (3-Methylsulfolane)

3-Methylsulfolane structure
3-Methylsulfolane structure
Product Name:3-Methylsulfolane
N.o CAS:872-93-5
MF:C5H10O2S
MW:134.196700572968
MDL:MFCD00005487
CID:722361
PubChem ID:87572493
Update Time:2024-10-26

3-Methylsulfolane Propriedades químicas e físicas

Nomes e Identificadores

    • Thiophene,tetrahydro-3-methyl-, 1,1-dioxide
    • 3-Methylsulfolane
    • 3-methylthiolane 1,1-dioxide
    • 3-Methyltetrahydrothiophene 1,1-Dioxide
    • Thiophene, tetrahydro-3-methyl-, 1,1-dioxide
    • NSC77078
    • 3-methylthiolane-1,1-dione
    • CMJLMPKFQPJDKP-UHFFFAOYSA-N
    • STL454393
    • 7323AF
    • 3-Methylthiacyclopentane 1,1-dioxide
    • FCH1112830
    • M0436
    • ST50179523
    • 3-Methyl-1λ6-thiolane-1,1-dione
    • 3-Methyltetramethylene sulfone
    • NSC 77078
    • Tetrahydro-3-methylthiophene S,S-dioxide
    • F14688
    • MFCD00005487
    • SCHEMBL98606
    • 3-methyl-1-thiolane-1,1-dione
    • NSC-77078
    • CS-0205141
    • DTXSID40870789
    • AS-47621
    • 872-93-5
    • 3-methyl-1lambda-thiolane-1,1-dione
    • 3-Methyl sulfolane
    • DTXCID60818481
    • AKOS002275034
    • NS00042608
    • EINECS 212-833-9
    • DB-056990
    • MDL: MFCD00005487
    • Inchi: 1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3
    • Chave InChI: CMJLMPKFQPJDKP-UHFFFAOYSA-N
    • SMILES: O=S1(CC(C)CC1)=O

Propriedades Computadas

  • Massa Exacta: 134.04000
  • Massa monoisotópica: 134.04
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 163
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 42.5
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 0.5

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.20
  • Ponto de Fusão: 0.5°C
  • Ponto de ebulição: 104°C/3mmHg(lit.)
  • Ponto de Flash: 154.4 °C
  • Índice de Refracção: 1.4750 to 1.4790
  • PSA: 42.52000
  • LogP: 1.52180
  • Solubilidade: 未确定

3-Methylsulfolane Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Methylsulfolane Preçomais >>

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3-Methylsulfolane Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen peroxide
Referência
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

Método de produção 2

Condições de reacção
1.1 Solvents: Benzene ;  reflux
1.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
1.3 Reagents: Carbon tetrachloride
Referência
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
1.3 Solvents: Diethyl ether ;  rt
1.4 Solvents: Ethanol ;  overnight, rt
2.1 Solvents: Benzene ;  reflux
2.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
2.3 Reagents: Carbon tetrachloride
Referência
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

Método de produção 4

Condições de reacção
1.1 Reagents: Disodium sulfide Solvents: Ethanol ,  Water
2.1 Reagents: (Dimethyl sulfide)trihydroboron ;  0 °C; 1 h, rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C → rt; 2 h, rt
3.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
3.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
3.3 Solvents: Diethyl ether ;  rt
3.4 Solvents: Ethanol ;  overnight, rt
4.1 Solvents: Benzene ;  reflux
4.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
4.3 Reagents: Carbon tetrachloride
Referência
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

Método de produção 5

Condições de reacção
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
1.2 Reagents: Carbon tetrachloride
Referência
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

Método de produção 6

Condições de reacção
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
1.2 Reagents: Methyl iodide Solvents: Diethyl ether
2.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
2.2 Reagents: Carbon tetrachloride
Referência
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

Método de produção 7

Condições de reacção
1.1 Reagents: Disodium sulfide
2.1 Reagents: Hydrogen peroxide
Referência
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

Método de produção 8

Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron ;  0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C → rt; 2 h, rt
2.1 Reagents: Sodium periodate Solvents: Acetone ,  Water ;  0 °C; 2 h, 0 °C → rt
2.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ;  3 h, rt
2.3 Solvents: Diethyl ether ;  rt
2.4 Solvents: Ethanol ;  overnight, rt
3.1 Solvents: Benzene ;  reflux
3.2 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  30 min, reflux; 60 min, reflux
3.3 Reagents: Carbon tetrachloride
Referência
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

Método de produção 9

Condições de reacção
1.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
2.1 Reagents: Disodium sulfide
3.1 Reagents: Hydrogen peroxide
Referência
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium periodate Solvents: Methanol ,  Water ;  0 °C; 2 h, 0 °C → rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
2.2 Reagents: Methyl iodide Solvents: Diethyl ether
3.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  5 min, reflux; 60 min, reflux
3.2 Reagents: Carbon tetrachloride
Referência
The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides
Della, Ernest W.; et al, Journal of Organic Chemistry, 2004, 69(11), 3824-3835

Método de produção 11

Condições de reacção
1.1 -
2.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
3.1 Reagents: Disodium sulfide
4.1 Reagents: Hydrogen peroxide
Referência
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

Método de produção 12

Condições de reacção
1.1 -
2.1 -
3.1 Reagents: Phosphorus tribromide ,  Hydrogen bromide
4.1 Reagents: Disodium sulfide
5.1 Reagents: Hydrogen peroxide
Referência
Method for the preparation of 2- and 3-alkyl(cycloalkyl or phenyl)thiophanes
Volynskii, N. P.; et al, Izvestiya Akademii Nauk SSSR, 1979, (5), 1080-5

Método de produção 13

Condições de reacção
1.1 Reagents: Tributyltin oxide
1.2 Reagents: Tributylstannane
Referência
Ring closure of 2-thia- and 2-sulfonyl-5-hexenyl radicals
Della, Ernest W.; et al, Tetrahedron Letters, 2000, 41(41), 7987-7990

3-Methylsulfolane Raw materials

3-Methylsulfolane Preparation Products

3-Methylsulfolane Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:872-93-5)3-Methylsulfolane
Número da Ordem:A842079
Estado das existências:in Stock
Quantidade:250g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:55
Preço ($):465.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:872-93-5)3-Methylsulfolane
A842079
Pureza:99%
Quantidade:250g
Preço ($):465.0
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